![molecular formula C15H24N8O B5553264 N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-(2-piperazin-1-ylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5553264.png)

N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-(2-piperazin-1-ylethyl)-1H-1,2,3-triazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

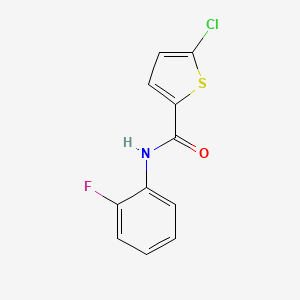

Synthesis Analysis

The synthesis of compounds related to the query involves multi-step reactions, starting from basic heterocyclic building blocks. For instance, the synthesis of a related compound, N-(3-(4-[11C]methylpiperazin-1-yl)-1-(5-methylpyridin-2-yl)-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, was achieved through a series of steps starting from pyrazolo[1,5-a]pyrimidine-3-carboxylic acid and ethyl 2-cyanoacetate, highlighting the complexity and the meticulous approach needed for synthesizing such compounds (Wang et al., 2018).

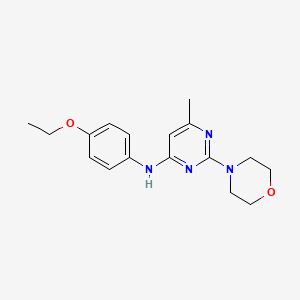

Molecular Structure Analysis

The molecular structure of compounds with similar frameworks, such as the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, reveals insights into conformational preferences and molecular interactions that could be expected for the compound . These structures provide a basis for understanding the stereochemistry and electronic distribution essential for binding interactions and chemical reactivity (Shim et al., 2002).

Chemical Reactions and Properties

The chemical reactivity of related compounds showcases a variety of interactions and transformations. For example, the reaction of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea demonstrates the potential for nucleophilic addition and ring closure reactions, indicative of the reactive nature of compounds within this chemical space (Ledenyova et al., 2018).

Aplicaciones Científicas De Investigación

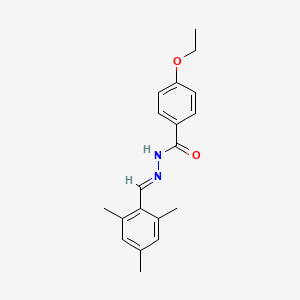

Antimicrobial and Antifungal Activities

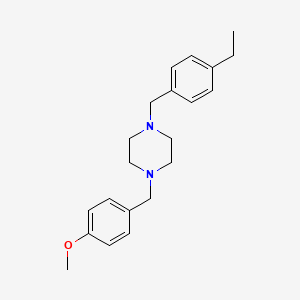

New chemical entities containing piperazine and triazole derivatives have been synthesized and evaluated for their antimicrobial and antifungal activities. Such compounds, due to their structural motifs, have shown effectiveness against a range of bacterial and fungal strains. For instance, synthesized piperazine derivatives exhibited significant growth inhibition against various microorganisms, highlighting their potential as antimicrobial agents (Patil et al., 2021).

Anticancer Properties

Compounds with structural similarities to the queried chemical have also been investigated for their anticancer properties. Research focusing on the synthesis and biological screening of benzofuran and benzo[d]isothiazole derivatives for inhibition of Mycobacterium tuberculosis DNA GyrB highlights the potential of such compounds in therapeutic applications. Some derivatives were found to be potent inhibitors with minimal cytotoxicity in eukaryotic cells, suggesting a pathway for developing new anticancer agents (K. Reddy et al., 2014).

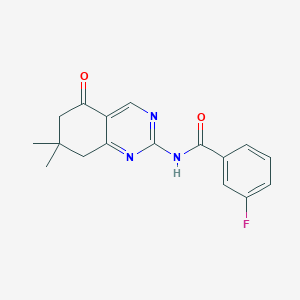

Enzyme Inhibition for Neuroinflammation Imaging

Another fascinating application is in the field of neuroinflammation, where derivatives of the compound class have been synthesized for potential use as PET (Positron Emission Tomography) imaging agents. These compounds target the IRAK4 enzyme, involved in neuroinflammatory processes. The successful synthesis and evaluation of these compounds for in vivo imaging provide insights into neuroinflammatory mechanisms and potential therapeutic targets (Xiaohong Wang et al., 2018).

Antiviral Activities

Compounds incorporating piperazine and triazole structures have been synthesized and evaluated for their antiviral activities, especially against influenza viruses. Research in this area has led to the discovery of novel benzamide-based 5-aminopyrazoles and their derivatives, showing significant antiviral activities. These findings open new avenues for developing antiviral therapeutics (A. Hebishy et al., 2020).

Mecanismo De Acción

Direcciones Futuras

Propiedades

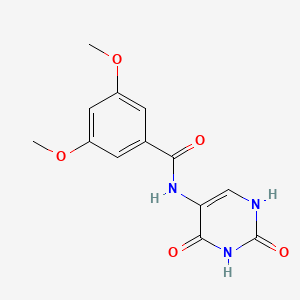

IUPAC Name |

N-[(1-ethylpyrazol-4-yl)methyl]-1-(2-piperazin-1-ylethyl)triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N8O/c1-2-22-11-13(10-18-22)9-17-15(24)14-12-23(20-19-14)8-7-21-5-3-16-4-6-21/h10-12,16H,2-9H2,1H3,(H,17,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSSMFHZOAMKOHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C=N1)CNC(=O)C2=CN(N=N2)CCN3CCNCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N8O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-imidazol-2-yl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine hydrochloride](/img/structure/B5553195.png)

![methyl 1-[(4-ethylphenoxy)acetyl]-1H-indole-3-carboxylate](/img/structure/B5553199.png)

![N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}-1-methyl-5-(2-thienyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B5553203.png)

![8-[2-(4-fluorophenoxy)ethyl]-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5553210.png)

![(3aR*,6S*)-N-methyl-N-[(5-methyl-2-furyl)methyl]-1-oxo-2-(2-piperidin-1-ylethyl)-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide](/img/structure/B5553221.png)

![1-(butylsulfonyl)-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-3-piperidinecarboxamide](/img/structure/B5553227.png)

![(4-{5-[(pyrimidin-2-ylthio)methyl]-2-furoyl}-1,4-oxazepan-6-yl)methanol](/img/structure/B5553241.png)

![N-[2-(aminocarbonyl)phenyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B5553279.png)